Comprehensive Technical Guide on 1-(1-Bromoethyl)-2-methylbenzene (CAS 34457-01-7): Properties, Reactivity, and Applications in Advanced Synthesis
Comprehensive Technical Guide on 1-(1-Bromoethyl)-2-methylbenzene (CAS 34457-01-7): Properties, Reactivity, and Applications in Advanced Synthesis
Executive Summary
1-(1-Bromoethyl)-2-methylbenzene (CAS 34457-01-7) is a highly reactive secondary benzylic bromide utilized extensively as a versatile building block in advanced organic synthesis, medicinal chemistry, and materials science[1][2]. Characterized by the presence of an ortho-methyl group and a secondary bromide leaving group, this molecule exhibits unique steric and electronic properties that dictate its behavior in nucleophilic substitutions, eliminations, and organometallic coupling reactions. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, mechanistic reactivity, and validated experimental protocols for handling and utilizing this compound.
Molecular Identity and Physicochemical Profiling
Quantitative data and identifiers are critical for accurate procurement, analytical verification, and regulatory compliance. The following table summarizes the core identifiers and physicochemical metrics for 1-(1-bromoethyl)-2-methylbenzene, sourced from authoritative chemical databases[1].
| Property / Identifier | Value / Description |
| IUPAC Name | 1-(1-bromoethyl)-2-methylbenzene |
| CAS Registry Number | 34457-01-7 |
| Molecular Formula | C₉H₁₁Br |
| Molecular Weight | 199.09 g/mol |
| SMILES | CC1=CC=CC=C1C(C)Br |
| InChIKey | LKNZNIHNBFZDQM-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid |
| EC Number | 999-984-0 |
Mechanistic Reactivity Profile
The reactivity of 1-(1-bromoethyl)-2-methylbenzene is fundamentally governed by its secondary benzylic nature. The carbon-bromine bond is highly polarized, and the adjacent aromatic ring provides profound resonance stabilization to any developing positive charge at the benzylic position.
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Nucleophilic Substitution ( SN1 vs. SN2 ): As a secondary benzylic halide, this compound exists at the mechanistic crossroads of unimolecular ( SN1 ) and bimolecular ( SN2 ) substitution[3][4]. In polar protic solvents, the rate-determining step is the dissociation of the bromide ion to form a resonance-stabilized benzylic carbocation. The ortho-methyl group provides additional stabilization through weak inductive (+I) effects, accelerating SN1 pathways. Conversely, in polar aprotic solvents with strong nucleophiles, SN2 mechanisms can dominate. However, the ortho-methyl group introduces slight steric hindrance compared to an unsubstituted benzyl bromide, necessitating careful solvent and temperature selection to avoid competitive elimination (E2) pathways[5].
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Organometallic Reagent Formation: The compound can be converted into a Grignard reagent (organomagnesium compound). However, benzylic bromides are notoriously prone to Wurtz-type homocoupling (forming 1,4-diarylbutane derivatives) during magnesium insertion[6][7]. This necessitates highly controlled, dilute conditions to kinetically favor Grignard formation over the bimolecular coupling of the formed Grignard reagent with unreacted starting material.
Reaction pathways of 1-(1-bromoethyl)-2-methylbenzene including substitution and Grignard formation.
Experimental Workflows & Protocols
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.
Protocol 1: Nucleophilic Substitution (Etherification/Amination)
Objective: Substitute the benzylic bromide with a nucleophile (e.g., an amine or alkoxide) while minimizing elimination byproducts.
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Preparation: Dissolve 1.0 equivalent of 1-(1-bromoethyl)-2-methylbenzene in a dry polar aprotic solvent (e.g., DMF or Acetonitrile) at 0.2 M concentration. Causality: Polar aprotic solvents solvate cations but leave nucleophiles relatively unsolvated, dramatically enhancing SN2 kinetics over SN1 and minimizing carbocation-induced rearrangements.
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Base Addition: Add 1.5 equivalents of a non-nucleophilic base (e.g., K2CO3 or DIPEA). Causality: The base acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing the protonation and subsequent deactivation of the incoming nucleophile.
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Nucleophile Addition: Slowly add 1.2 equivalents of the nucleophile at 0 °C, then allow the mixture to warm to room temperature. Causality: Starting at 0 °C suppresses the activation energy required for the competing E2 elimination pathway, favoring the lower-energy SN2 transition state.
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Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active, high-Rf starting material indicates completion.
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Workup: Quench with water to dissolve inorganic salts, extract with diethyl ether, and wash the organic layer extensively with brine to remove residual DMF.
Protocol 2: Controlled Grignard Reagent Preparation
Objective: Synthesize the benzylic Grignard reagent while suppressing Wurtz homocoupling[6].
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Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush continuously with high-purity Argon. Causality: Grignard reagents are extremely sensitive to moisture and oxygen; even trace amounts will prematurely quench the reagent or form hydroperoxides[6][8].
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Magnesium Activation: Add 1.5 equivalents of magnesium turnings. Add a single crystal of iodine ( I2 ) and gently warm the flask until purple vapors appear. Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing highly reactive zero-valent magnesium ( Mg0 ) surfaces necessary for oxidative addition.
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Initiation & Addition: Add a small portion (5% of total volume) of 1-(1-bromoethyl)-2-methylbenzene dissolved in anhydrous THF. Wait for the disappearance of the iodine color and a slight exotherm. Once initiated, dilute the remaining bromide in a large volume of THF (to achieve a final concentration of <0.5 M) and add dropwise over 1 hour, maintaining the internal temperature between 0 °C and 15 °C. Causality: High dilution and low temperature are critical. If the localized concentration of the benzylic bromide is too high, the newly formed Grignard reagent will act as a nucleophile and attack the unreacted bromide, leading to Wurtz homocoupling (dimerization)[6].
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Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via GC-MS. The presence of ethyltoluene (from the quenched Grignard) confirms successful formation.
Step-by-step workflow for the controlled preparation of benzylic Grignard reagents.
Safety, Handling, and Hazard Profiling
As a benzylic halide, 1-(1-bromoethyl)-2-methylbenzene is an alkylating agent. Its ability to readily undergo nucleophilic substitution makes it highly reactive toward biological nucleophiles (e.g., thiol groups in proteins, nitrogen bases in DNA).
According to standardized GHS Classifications[1], the compound is designated with the following hazards:
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Skin Irritation 2 (H315): Causes skin irritation due to the alkylation of epidermal proteins.
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Eye Irritation 2A (H319): Causes serious eye irritation upon contact.
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STOT SE 3 (H335): May cause respiratory tract irritation. Inhalation of vapors can lead to the alkylation of mucosal membranes in the respiratory tract.
Handling Requirements: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves (preferably double-gloved or heavier gauge, as halogenated organics can permeate thin nitrile) and chemical splash goggles are mandatory. Store in a tightly sealed container at low temperatures (typically 2-8 °C) protected from light and moisture to prevent slow hydrolysis to the corresponding benzylic alcohol and the generation of corrosive hydrobromic acid (HBr)[9].
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 13682011, 1-(1-Bromoethyl)-2-methylbenzene." PubChem.[Link]
Sources
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- 2. CAS 34457-01-7: 1-(1-Bromoetil)-2-metilbenceno [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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